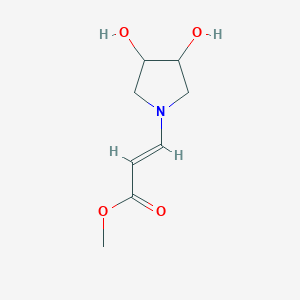![molecular formula C7H7BN2O3 B13118723 (3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
(3-Aminobenzo[d]isoxazol-5-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid is a boronic acid derivative that features an isoxazole ring substituted with an amino group at the 3-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid typically involves the formation of the isoxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The amino group can be introduced via nitration followed by reduction, and the boronic acid group can be introduced using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoxazole ring provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
(3-Aminobenzo[d]isoxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)chloride: Features a chloride group instead of a boronic acid group.
Uniqueness: (3-Aminobenzo[d]isoxazol-5-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, setting it apart from similar compounds with different functional groups.
Properties
Molecular Formula |
C7H7BN2O3 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(3-amino-1,2-benzoxazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-5-3-4(8(11)12)1-2-6(5)13-10-7/h1-3,11-12H,(H2,9,10) |
InChI Key |
JUTXDCJPBLUWRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


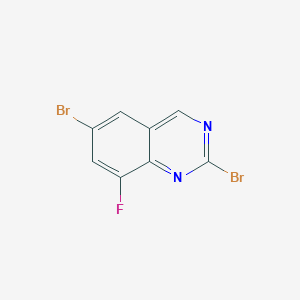
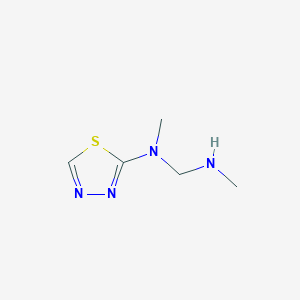
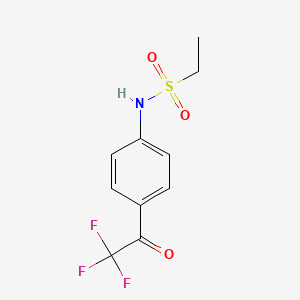
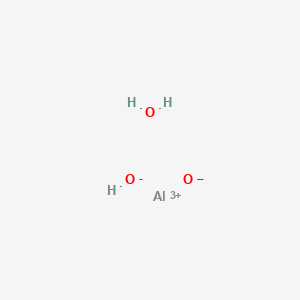


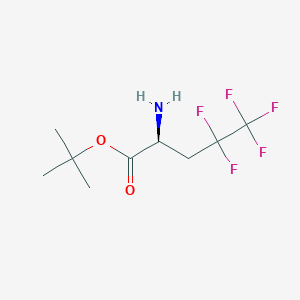
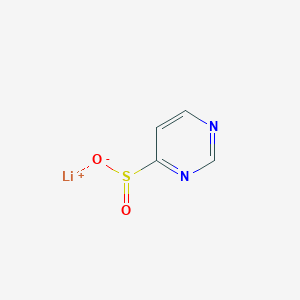
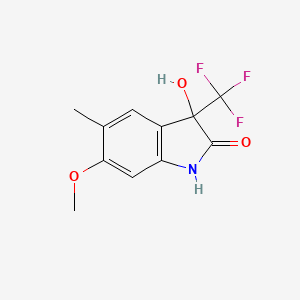
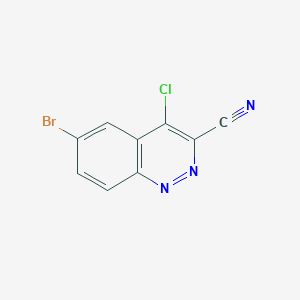
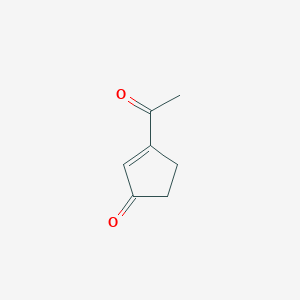
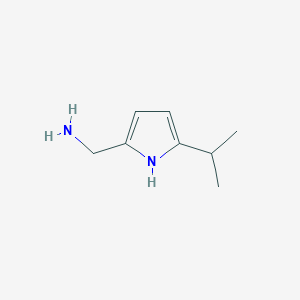
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
